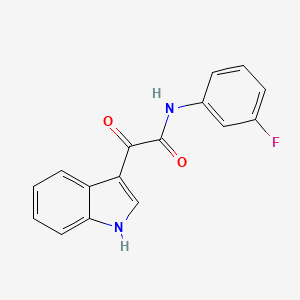![molecular formula C16H17NO2 B2775932 [(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol CAS No. 2095396-08-8](/img/structure/B2775932.png)
[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications
Methanol Dehydrogenase Enzymes
Methanol dehydrogenase (MDH) enzymes, which catalyze the oxidation of methanol to formaldehyde, are crucial for methanol metabolism in methylotrophic bacteria. Some MDH enzymes use pyrroloquinoline quinone (PQQ) as the catalytic center and bind rare-earth elements instead of calcium, enhancing catalytic efficiency. These enzymes illustrate the role of metal coordination in enhancing enzyme activity, which could inspire the design of catalytic systems utilizing similar metal-organic frameworks (Keltjens et al., 2014).
Organic Synthesis
C-3/5 Methylation of Pyridines
A novel catalytic method introduces a methyl group onto the aromatic ring of pyridines, using methanol and formaldehyde. This process highlights the use of methanol in direct functionalization reactions, potentially relevant to modifications of compounds like the one (Grozavu et al., 2020).
Materials Science
Hybrid Organic-Inorganic Chlorozincate Complexes
Research on hybrid organic-inorganic chlorozincate and molecular zinc complexes, involving oxidative condensation-cyclization of 2-pyridinecarbaldehyde in methanol, demonstrates the potential for creating novel materials with unique photophysical properties. This illustrates how methanol can participate in complex formation reactions, potentially relevant to the synthesis or modification of related compounds (Buvaylo et al., 2015).
Protective Groups in Polymer Chemistry
2-(Pyridin-2-yl)ethanol as a Protecting Group
The use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids in polymer chemistry, which can be selectively removed, either chemically under alkaline conditions or thermally, demonstrates its utility in the precise modification of polymers. This suggests potential applications in the development of polymers or other materials where controlled deprotection is required (Elladiou & Patrickios, 2012).
Propriétés
IUPAC Name |
[(2R,4S)-4-methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(11-18)9-15(12-5-4-8-17-10-12)19-14-7-3-2-6-13(14)16/h2-8,10,15,18H,9,11H2,1H3/t15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDAZWNXQOYDBB-HZPDHXFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC2=CC=CC=C21)C3=CN=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@@H](OC2=CC=CC=C21)C3=CN=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
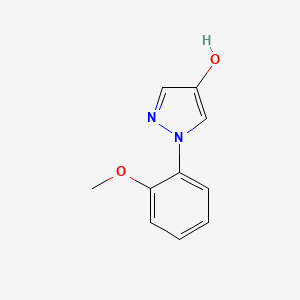
![2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/no-structure.png)
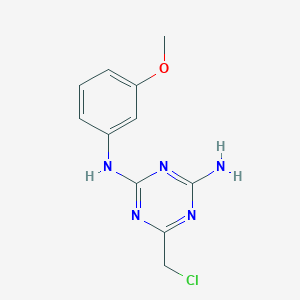
![2-(1,3-benzodioxol-5-yl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2775853.png)
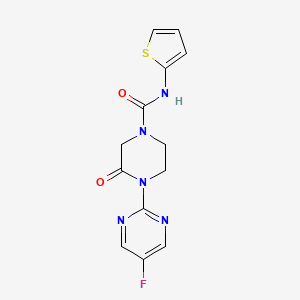
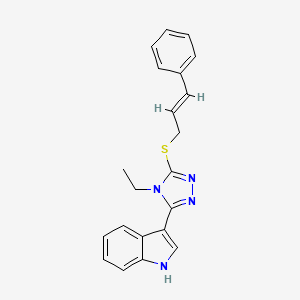

![N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]tryptophan](/img/structure/B2775861.png)
![8-(4-ethoxyphenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2775862.png)
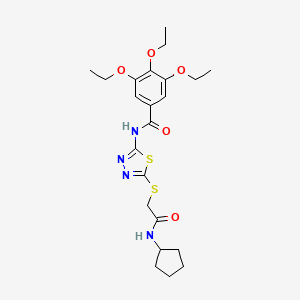
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]spiro[2.3]hexane-5-carboxamide](/img/structure/B2775864.png)

